叔丁基(2-羟乙基)苯基氨基甲酸酯

描述

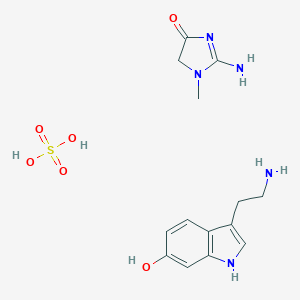

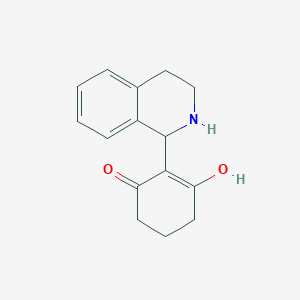

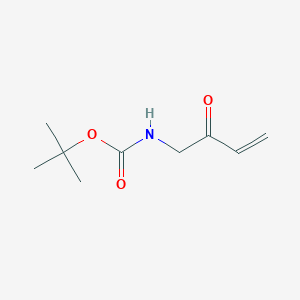

“tert-Butyl (2-hydroxyethyl)phenylcarbamate” is a chemical compound that has been studied for its potential use in the synthesis of chiral organoselenanes and organotelluranes . It has a molecular formula of C13H19NO3 .

Synthesis Analysis

The synthesis of “tert-Butyl (2-hydroxyethyl)phenylcarbamate” has been studied via lipase-catalyzed transesterification reaction . The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-hydroxyethyl)phenylcarbamate” consists of a tert-butyl group, a phenyl group, a carbamate group, and a 2-hydroxyethyl group . The average mass of the molecule is 237.295 Da .Chemical Reactions Analysis

The enzymatic kinetic resolution of “tert-Butyl (2-hydroxyethyl)phenylcarbamate” via lipase-catalyzed transesterification reaction has been studied . The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (2-hydroxyethyl)phenylcarbamate” include a molecular weight of 237.29 g/mol . The melting point is between 74-78°C .科学研究应用

Anionic Polymerization

This compound has been used in the anionic polymerization of tert-butyl aziridine-1-carboxylate (BocAz). The tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for anionic-ring-opening polymerizations (AROP) and allows the synthesis of low-molecular-weight poly (BocAz) chains .

Suzuki Reaction

The compound has been used as a reagent in the Suzuki reaction, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .

Enzymatic Kinetic Resolution

The compound has been used in the enzymatic kinetic resolution via lipase-catalyzed transesterification reaction. This process leads to the optically pure ®- and (S)-enantiomers .

Synthesis of Chiral Organoselenanes and Organotelluranes

The compound is a key intermediate in the synthesis of chiral organoselenanes and organotelluranes .

Peptide Synthesis

The compound is used in peptide synthesis, particularly in the protection of amino groups during peptide synthesis .

Assignment of Absolute Configuration of Chiral Primary Amines

The compound is used as a reagent of choice for assignment of absolute configuration of chiral primary amines by 1H NMR, giving better results than Mosher’s acid .

作用机制

Target of Action

Tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate, also known as N-Boc-Phenylglycinol, is a chemical compound used in various biochemical applications. It’s known that it’s used as a building block in the synthesis of other complex molecules, including chiral organoselenanes and organotelluranes .

Mode of Action

The compound itself doesn’t interact directly with biological targets. Instead, it serves as a precursor in chemical reactions. For instance, it undergoes enzymatic kinetic resolution via lipase-catalyzed transesterification reaction . This process leads to the optically pure ®- and (S)-enantiomers of the compound, which can be used in further chemical syntheses .

Biochemical Pathways

As a chemical precursor, N-Boc-Phenylglycinol doesn’t directly affect any biochemical pathways. For example, organoselenanes and organotelluranes, which can be synthesized from the enantiomers of this compound, have been investigated as inhibitors of certain enzymes .

Result of Action

The primary result of the action of N-Boc-Phenylglycinol is the production of other chemical compounds. For instance, it can be used to produce optically pure ®- and (S)-enantiomers via lipase-catalyzed transesterification . These enantiomers can then be used as precursors for the synthesis of other compounds, such as organoselenanes and organotelluranes .

Action Environment

The action of N-Boc-Phenylglycinol is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the lipase-catalyzed transesterification of this compound is performed under specific conditions to ensure the production of the desired enantiomers .

未来方向

The future directions of “tert-Butyl (2-hydroxyethyl)phenylcarbamate” research could involve its use as a key intermediate in the synthesis of chiral organoselenanes and organotelluranes . The chiral building blocks could be applied as advanced synthetic intermediates of organotelluranes and organoselenanes .

属性

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRDREFSISCMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640996 | |

| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-hydroxyethyl)phenylcarbamate | |

CAS RN |

121492-10-2 | |

| Record name | 1,1-Dimethylethyl N-(2-hydroxyethyl)-N-phenylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121492-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How is tert-butyl (2-hydroxyethyl)phenylcarbamate utilized in the synthesis of Alafosfalin?

A1: tert-Butyl (2-hydroxyethyl)phenylcarbamate, also known as N-Boc phenylglycinol, serves as a key starting material in the multi-step synthesis of Alafosfalin []. The process involves several transformations:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)

![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)

![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)